Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate
CAS No.:
Cat. No.: VC17430857
Molecular Formula: C11H19BrN2O3Si
Molecular Weight: 335.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19BrN2O3Si |
|---|---|
| Molecular Weight | 335.27 g/mol |
| IUPAC Name | methyl 5-bromo-3-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H19BrN2O3Si/c1-16-11(15)9-10(12)13-7-14(9)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3 |
| Standard InChI Key | ZYIJTUMZTHJXGQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N=CN1COCC[Si](C)(C)C)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a five-membered imidazole ring substituted at positions 1, 4, and 5. Key functional groups include:
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Bromine at position 4, enhancing electrophilic reactivity for cross-coupling reactions.
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A 2-(trimethylsilyl)ethoxymethyl (SEM) group at position 1, serving as a protective group for nitrogen atoms during multi-step syntheses .
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A methyl ester at position 5, which can be hydrolyzed to a carboxylic acid for further derivatization.
The InChIKey (ZYIJTUMZTHJXGQ-UHFFFAOYSA-N) and SMILES (COC(=O)C1=C(N=CN1COCCSi(C)C)Br) representations confirm its stereochemical uniqueness .
Table 1: Key Molecular Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three primary steps:
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Imidazole Ring Formation: Cyclocondensation of glyoxal with ammonium acetate yields the imidazole scaffold .
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Bromination: Electrophilic bromination at position 4 using N-bromosuccinimide (NBS) under radical conditions.
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SEM Protection and Esterification: Sequential protection of the N1 nitrogen with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) followed by esterification with methyl chloroformate .
A patent (CN111269183A) describes analogous methods for brominated imidazole derivatives, highlighting the use of Pd-catalyzed cross-coupling to introduce aryl groups post-bromination .
Applications in Drug Discovery
Kinase Inhibitor Development
The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, enabling the synthesis of biaryl imidazoles. These derivatives show promise as:
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BTK (Bruton’s Tyrosine Kinase) Inhibitors: Potential therapeutics for autoimmune diseases.
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EGFR (Epidermal Growth Factor Receptor) Antagonists: Investigated for non-small cell lung cancer .
Prodrug Design
The SEM group’s pH-sensitive cleavage under acidic conditions allows targeted drug release in tumor microenvironments. For example, SEM-protected imidazoles exhibit 10-fold higher stability in plasma compared to unprotected analogs.
Future Research Directions
Structural Modifications
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SEM Group Replacement: Investigating tert-butyldimethylsilyl (TBS) or p-methoxybenzyl (PMB) groups to alter hydrolysis kinetics .
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Ester Hydrolysis: Generating the free carboxylic acid for peptide conjugation .
Biological Screening
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